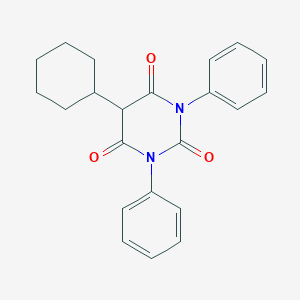

![molecular formula C14H8F3NO4S B072902 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid CAS No. 1545-75-1](/img/structure/B72902.png)

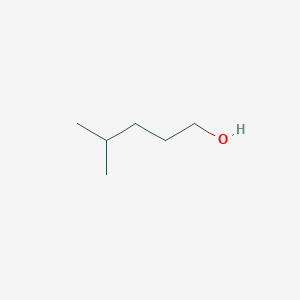

2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

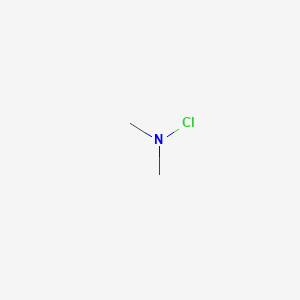

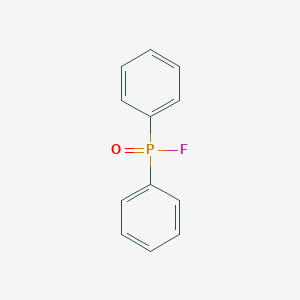

The synthesis of related compounds often involves multi-step processes, including nitration, sulfonation, and oxygenation reactions. For instance, 2-nitro-4-methylsulfonyl benzoic acid has been synthesized from 4-methylsulfonyl toluene via nitration and oxygenation, using nitric acid as the oxidizing agent, showcasing a method that might be adaptable for the synthesis of 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid (Jia-bin, 2010).

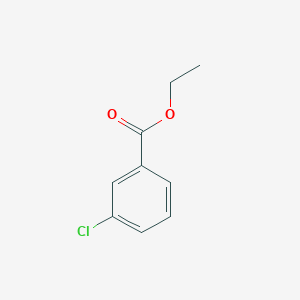

Molecular Structure Analysis

Crystallographic and spectroscopic characterizations play a crucial role in understanding the molecular structure. For compounds with similar structures, crystallographic studies have shown distinct geometries and steric interactions that influence the overall molecular conformation. For example, 4-nitro-2-(trifluoromethyl)benzoic acid and its isomer were studied for their regiochemistry and steric interactions, which could provide insights into the structural analysis of 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid (Diehl III et al., 2019).

Applications De Recherche Scientifique

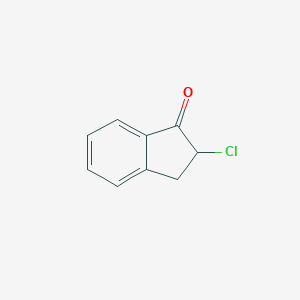

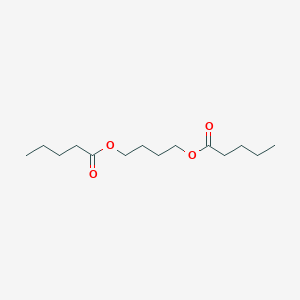

Synthesis and Chemical Properties :

- The synthesis of related compounds, like 2-acetoxy 4-trifluoromethyl benzoic acid, involves multiple steps, including nitration and reduction processes, indicating the complexity and potential of synthesizing derivatives of your compound of interest (Noel et al., 1982).

- Crystallographic and spectroscopic characterization of similar nitro trifluoromethyl benzoic acids reveals insights into their molecular structures and potential applications in materials science or molecular engineering (Diehl III et al., 2019).

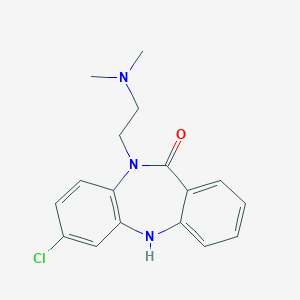

Pharmaceutical and Medical Research :

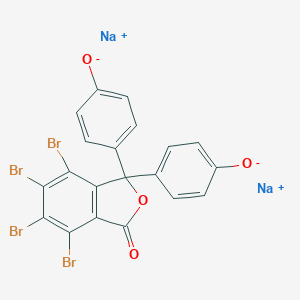

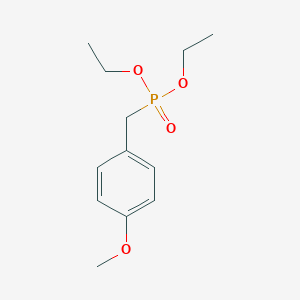

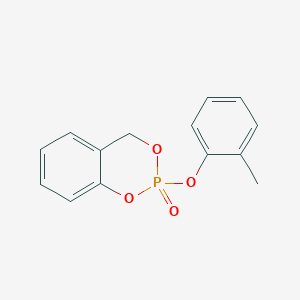

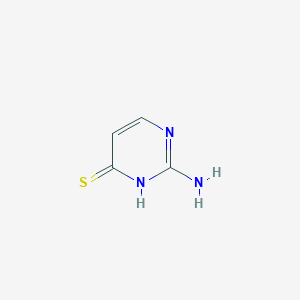

- Nitisinone, a compound related to 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid, is a crucial treatment for hepatorenal tyrosinemia. Studies on its stability and degradation pathways, including the formation of related compounds like 2-amino-4-(trifluoromethyl)benzoic acid, provide valuable information for pharmaceutical applications (Barchańska et al., 2019).

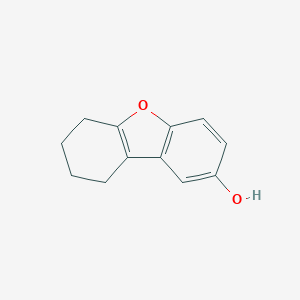

Material Science and Chemistry :

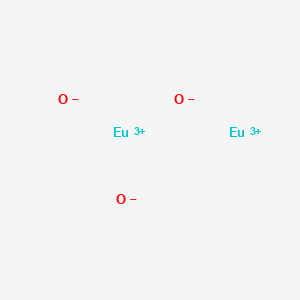

- The study on adsorptions of 4-nitro benzoic acid on the Si(100) surface, related to your compound, can provide insights into surface chemistry and potential applications in semiconductor technology (Ihm et al., 2005).

- Research on the detection of phenolic nitroaromatics using fluorinated metal-organic frameworks illustrates the potential of using derivatives of your compound in sensing technologies (Hu et al., 2020).

Safety and Hazards

The safety information for “2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO4S/c15-14(16,17)8-5-6-12(10(7-8)18(21)22)23-11-4-2-1-3-9(11)13(19)20/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLQVAQMSZOUEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367076 |

Source

|

| Record name | 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid | |

CAS RN |

1545-75-1 |

Source

|

| Record name | 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.